Enantiomeric Potency Differential: (R)-PMPA vs. (S)-PMPA in HIV-1/HIV-2-Infected Human Cell Systems
The (R)-enantiomer of PMPA (and by extension its diethyl ester prodrug form) exhibits 10- to 100-fold greater anti-HIV potency compared with the (S)-enantiomer across multiple human cell types. In a direct head-to-head evaluation, the (R)-enantiomer achieved EC₅₀ values of 1–2.8 μM against HIV-1/IIIB in C8166, CEM, MT-4, and PBL cells, while the (S)-enantiomer required 10- to 100-fold higher concentrations to achieve comparable inhibition [1]. This chiral discrimination is absolute: the (S)-diethyl ester impurity is considered a critical quality attribute in tenofovir API manufacturing and must be controlled below pharmacopeial thresholds .
| Evidence Dimension | Antiviral EC₅₀ (HIV-1/IIIB in human T-cell lines) |
|---|---|
| Target Compound Data | EC₅₀ = 1–2.8 μM for (R)-PMPA (free acid form) across C8166, CEM, Molt/4, MT-4, and PBL cells |
| Comparator Or Baseline | (S)-PMPA: 10- to 100-fold higher EC₅₀ values (range: ~10 to ~280 μM estimated) |
| Quantified Difference | 10–100× lower EC₅₀ for (R)-enantiomer; exact fold difference depends on cell system and virus strain |
| Conditions | HIV-1/IIIB and HIV-2/ROD infection in C8166, CEM, Molt/4, MT-4, PBL, and monocyte/macrophage cultures; 5-day MTT or p24 endpoint; reported in Balzarini et al., 1996 |
Why This Matters
Any procurement of (R)-9-[2-(diethylphosphonomethoxy)propyl] adenine must verify chiral purity ≥98% ee, because residual (S)-enantiomer directly compromises downstream API potency and regulatory compliance under ICH Q3A guidelines.
- [1] Balzarini, J. et al. Activity of the (R)-Enantiomers of 9-(2-Phosphonylmethoxypropyl)-Adenine and 9-(2-Phosphonylmethoxypropyl)-2,6-diaminopurine against Human Immunodeficiency Virus in Different Human Cell Systems. Biochem. Biophys. Res. Commun. 1996, 219 (2), 337–341. View Source
